Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-
Description
The compound “Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-” belongs to the class of fused polycyclic heterocycles, characterized by an indenoimidazole core with partial saturation (tetrahydro) and an amine substituent at the 2-position. The tetrahydro modification likely enhances conformational flexibility and modulates electronic properties compared to fully aromatic analogs .
Properties
IUPAC Name |
3,5,6,7-tetrahydrocyclopenta[f]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10/h4-5H,1-3H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMPJFLVIXOVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)N=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
The synthesis begins with commercially available ethylbenzene or substituted indene derivatives. For the target compound, a partially hydrogenated indene scaffold with functional groups amenable to imidazole formation is ideal. Key precursors include:
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1,5,6,7-Tetrahydroindeno[5,6-d]imidazole : Obtained via cyclization of a diamine intermediate.
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2-Aminoimidazole derivatives : Introduced through nucleophilic substitution or reductive amination.
A critical intermediate is 1,5,6,7-tetrahydroindeno[5,6-d]imidazol-2-amine , which requires precise control over saturation levels to prevent over-reduction or aromatization.
Cyclization Reactions to Form the Imidazole Ring
Cyclization is the cornerstone of indenoimidazole synthesis. The patent CN103539677B outlines a sulfuric acid-mediated cyclization step at 90–100°C, which can be adapted for the target compound:
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Propionylation : React ethylbenzene with propionyl chloride in dichloromethane using as a catalyst at −5–25°C to form a ketone intermediate.
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Cyclization : Treat the ketone with concentrated sulfuric acid at −5–5°C, followed by heating to 90–100°C. This induces intramolecular cyclization, forming the indene scaffold.
For imidazole ring closure, a diamine or nitro compound can undergo acid-catalyzed cyclization. For example, reacting a γ-keto amine with ammonium acetate under Dean-Stark conditions yields the imidazole ring.
Functional Group Transformations and Protecting Group Strategies
The primary amine at position 2 of the imidazole is susceptible to oxidation and unwanted side reactions. The patent employs trifluoroacetylation for protection:
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Trifluoroacetylation : Treat the amine with trifluoroacetic anhydride in ethyl acetate at 0–7°C under nitrogen. This forms a stable trifluoroacetamide derivative.
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Acetylation : Introduce acetyl groups using acetyl chloride and in dichloromethane at 0–5°C.
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Reduction : Reduce acetylated intermediates with triethylsilane in trifluoroacetic acid to regenerate the primary amine.
Purification and Characterization
Final purification involves crystallization from mixed solvents (e.g., dichloromethane/n-hexane) and filtration. The patent reports yields exceeding 85% for analogous compounds. Characterization via , , and mass spectrometry confirms structural integrity.
Data Tables Summarizing Reaction Conditions
Table 1: Key Reaction Conditions for Cyclization and Protection Steps
Chemical Reactions Analysis
Types of Reactions: Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various hydrogenated forms .
Scientific Research Applications
Medicinal Chemistry
Indeno[5,6-d]imidazol-2-amine derivatives have been investigated for their pharmacological properties. Research indicates that these compounds can serve as inhibitors of various enzymes and receptors.
Case Studies and Findings
- Dihydrofolate Reductase Inhibitors : A study highlighted the synthesis of indeno[5,6-d]imidazol derivatives as potential dihydrofolate reductase (DHFR) inhibitors. These compounds showed promise in targeting cancer cells by interfering with folate metabolism essential for DNA synthesis .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of indeno[5,6-d]imidazol derivatives. The results suggested that these compounds exhibited significant activity against various bacterial strains, indicating their potential as new antimicrobial agents .
Materials Science
The unique structure of indeno[5,6-d]imidazol-2-amine allows it to be utilized in the development of advanced materials.
Applications in Polymer Science
- Conductive Polymers : Research has explored the incorporation of indeno[5,6-d]imidazol into conductive polymer matrices. These composites demonstrated enhanced electrical conductivity and thermal stability, making them suitable for electronic applications such as sensors and flexible electronics .
Catalytic Applications
Indeno[5,6-d]imidazol-2-amine has also been studied for its catalytic properties in organic synthesis.
Catalysis Studies
- Organic Reactions : The compound has shown effectiveness as a catalyst in various organic transformations, including oxidation and reduction reactions. Its ability to facilitate reactions under mild conditions has been noted as a significant advantage in synthetic chemistry .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | DHFR Inhibition | Potential anti-cancer properties |
| Antimicrobial Agents | Significant activity against bacterial strains | |
| Materials Science | Conductive Polymers | Enhanced electrical conductivity and stability |
| Catalytic Applications | Organic Synthesis | Effective catalyst for oxidation/reduction reactions |
Mechanism of Action
The mechanism of action of indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been found to inhibit the activity of certain enzymes involved in cell proliferation and survival. This inhibition leads to the disruption of cellular processes and ultimately results in the death of cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroimidazole Derivatives
Key Observations :
- Aromaticity vs.
- Substituent Effects: Bulky groups (e.g., tosyl in ) hinder receptor interactions, while alkylamines (e.g., dimethylamino in ) enhance bioavailability via increased basicity .
Table 2: Activity Profiles of Selected Compounds
Key Findings :
- DNA Binding: Non-aromatized analogs (e.g., tetrahydro derivatives) generally exhibit lower DNA binding affinities than aromatized counterparts due to reduced π-π stacking .
- Enzyme Inhibition : The triazol-4-one scaffold in demonstrates potent DHODH inhibition, highlighting the role of scaffold geometry in enzyme targeting.
Physicochemical Properties
Table 3: Property Comparison
Insights :
Biological Activity
Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.
Indeno[5,6-d]imidazol-2-amine has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 173.21 g/mol
- CAS Number : 133100-21-7
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 425.9 ± 48.0 °C at 760 mmHg
The compound belongs to the class of indeno-imidazole derivatives and features a unique bicyclic structure that contributes to its biological activity .
The biological activity of indeno[5,6-d]imidazol-2-amine is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Notably, it has been shown to inhibit enzymes associated with cancer cell proliferation. The mechanism typically involves:
- Enzyme Inhibition : The compound inhibits key enzymes that regulate cell cycle progression and apoptosis in cancer cells.
- Signal Pathway Disruption : It disrupts signaling pathways that promote tumor growth and survival .
Anticancer Properties
Indeno[5,6-d]imidazol-2-amine has demonstrated significant anticancer potential in various studies:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cells with IC values ranging from 0.071 µM to 0.164 µM .
Other Biological Activities
Beyond its anticancer effects, indeno[5,6-d]imidazol-2-amine has been investigated for:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have explored the biological activity of indeno[5,6-d]imidazol-2-amine:
- Study on Anticancer Activity :
- Structure-Activity Relationship (SAR) :
- In Vivo Studies :
Q & A
Basic: What are standard synthetic routes for preparing Indeno[5,6-d]imidazol-2-amine derivatives?
Category : Basic (Synthesis Methodology)
Answer :
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Cyclization of indole-thiazole precursors using literature methods for tetrahydrobenzothiazole intermediates .
- Step 2 : Schiff base formation via condensation of aldehydes with amine-containing heterocycles (e.g., N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine derivatives) under reflux in ethanol .
- Catalyst optimization : Fe₃O₄ nanoparticles can enhance yield in imidazole ring formation .
Table 1 : Representative Synthetic Routes
| Reagents/Conditions | Yield (%) | Key Intermediate | Reference |
|---|---|---|---|
| Ethanol, Fe₃O₄ catalyst | 89–95 | Tetrahydroimidazole derivatives | |
| Dichloroethane, pentane | N/A | Crystallized inhibitor analog |
Basic: How is this compound characterized structurally?
Category : Basic (Characterization Techniques)
Answer :
- X-ray crystallography : Resolves crystal lattice parameters (e.g., monoclinic P21/c space group with unit cell dimensions a = 15.7950 Å, b = 14.0128 Å, c = 8.8147 Å) .
- NMR spectroscopy : Key signals include:
- Mass spectrometry : Molecular ion peaks (e.g., m/z 331.456 for C₁₈H₂₉N₅O) confirm molecular weight .
Advanced: How can contradictions between computational predictions and experimental spectral data be resolved?
Category : Advanced (Data Analysis)
Answer :
Contradictions often arise in chemical shift assignments or packing interactions . Methodological approaches include:
- DFT calculations : Compare computed vs. experimental NMR shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
- Crystallographic validation : Overlay predicted (e.g., PyMOL) and experimental structures (e.g., PDB ID 3U1Q) to identify discrepancies in hydrogen bonding or π-stacking .
- Dynamic NMR : Resolve tautomerism or conformational flexibility in solution (e.g., variable-temperature NMR) .
Advanced: How can this scaffold be optimized for RNA-targeted antiviral activity?
Category : Advanced (Drug Design)
Answer :
- Structure-activity relationship (SAR) :
- Aminoalkyl side chains : Introduce dimethylamino groups (e.g., at position 8) to enhance RNA binding via electrostatic interactions .
- Ring substitution : Electron-withdrawing groups (e.g., ethoxy at position 7) improve solubility and target affinity .
- In silico docking : Use AutoDock Vina to simulate binding to HCV IRES RNA (PDB: 3U1Q), focusing on key residues like G110 and U111 .
Table 2 : Key Modifications for Bioactivity
| Modification | Effect on Activity | Reference |
|---|---|---|
| Dimethylaminopropyl side chain | ↑ RNA binding affinity | |
| Ethoxy substitution | ↑ Solubility & metabolic stability |
Advanced: What strategies improve reaction yields in large-scale synthesis?
Category : Advanced (Process Optimization)
Answer :
- Catalyst recycling : Fe₃O₄@FU nanoparticles enable >90% recovery via magnetic separation, reducing costs .
- Solvent optimization : Dichloroethane improves crystallinity for X-ray analysis, while ethanol minimizes byproducts in condensation steps .
- Microwave-assisted synthesis : Reduces reaction time for imidazole ring closure (e.g., 30 min vs. 12 hrs conventional) .
Advanced: How do packing interactions in the crystal lattice inform target binding?
Category : Advanced (Structural Biology)
Answer :
- Phenyl ring stacking : Parallel-displaced π-π interactions in the crystal (e.g., centroid distance 3.8 Å) mimic RNA base stacking .
- Hydrogen bonding : Lattice NH···O bonds (2.1–2.3 Å) correlate with RNA phosphate backbone interactions .
- Comparative analysis : Overlay small-molecule and RNA-complexed structures to identify conserved binding motifs .
Basic: What spectroscopic databases are recommended for validating this compound?
Category : Basic (Data Resources)
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
